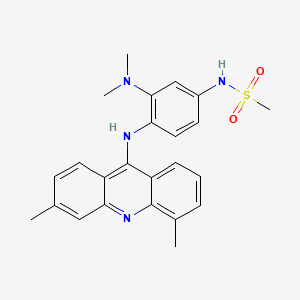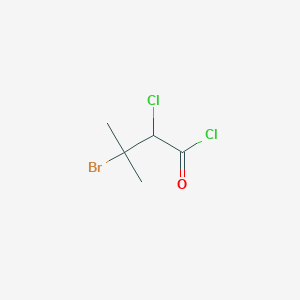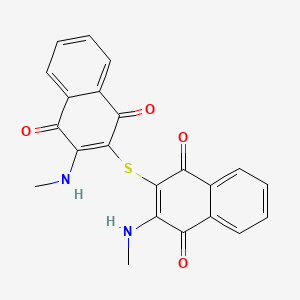
1,4-Naphthalenedione, 2,2'-thiobis[3-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- typically involves the reaction of 1,4-naphthoquinone with thiobis(methylamine) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.
Substitution: The compound can undergo substitution reactions where one or more substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives with additional oxygen-containing functional groups, while reduction may produce naphthohydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- involves its ability to undergo redox reactions. The compound can act as an oxidizing or reducing agent, depending on the conditions. It interacts with molecular targets such as enzymes and proteins, affecting their function and activity. The pathways involved in its action include oxidative stress and the generation of reactive oxygen species (ROS), which can lead to cell damage or death.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Known for its biological activities and used in medicinal chemistry.
2-Methyl-1,4-naphthoquinone:
Uniqueness
1,4-Naphthalenedione, 2,2’-thiobis[3-(methylamino)- is unique due to the presence of the thiobis(methylamino) group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
95161-08-3 |
|---|---|
Fórmula molecular |
C22H16N2O4S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-(methylamino)-3-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H16N2O4S/c1-23-15-17(25)11-7-3-5-9-13(11)19(27)21(15)29-22-16(24-2)18(26)12-8-4-6-10-14(12)20(22)28/h3-10,23-24H,1-2H3 |
Clave InChI |
KFYUAKRTBYNWCI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)SC3=C(C(=O)C4=CC=CC=C4C3=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
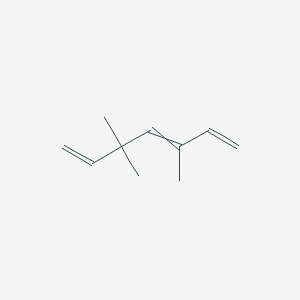
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
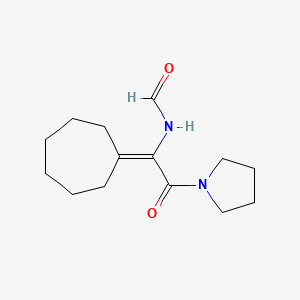

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)


